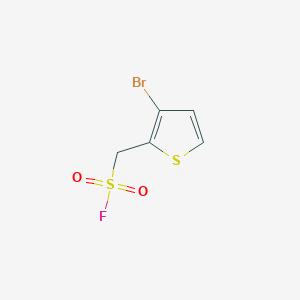

(3-Bromothiophen-2-yl)methanesulfonyl fluoride

Description

(3-Bromothiophen-2-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a brominated thiophene ring. This compound belongs to the broader class of sulfur(VI) fluorides, which are widely studied for their utility in SuFEx (Sulfur Fluoride Exchange) click chemistry . The bromine substituent on the thiophene ring introduces steric and electronic effects that differentiate it from simpler sulfonyl fluorides like methanesulfonyl fluoride (MSF).

Sulfonyl fluorides are valued in chemical biology and materials science due to their stability in aqueous environments and selective reactivity with nucleophiles like amines and thiols . The bromothiophene moiety in this compound may enhance its electrophilicity, making it a promising candidate for targeted covalent modification in drug discovery or polymer functionalization.

Propriétés

IUPAC Name |

(3-bromothiophen-2-yl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNHGQJRDGKPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (3-Bromothiophen-2-yl)methanesulfonyl fluoride typically involves the reaction of 3-bromothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

(3-Bromothiophen-2-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(3-Bromothiophen-2-yl)methanesulfonyl fluoride has several scientific research applications:

Biology: It can be used to modify biological molecules, such as proteins, through sulfonylation reactions.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.

Mécanisme D'action

The mechanism of action of (3-Bromothiophen-2-yl)methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide bonds with amines, making it useful in the modification of proteins and other biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

Table 1: Key Properties of Selected Sulfonyl Fluorides

*Calculated based on molecular formula (C₅H₄BrFO₂S₂).

The bromothiophene group in this compound introduces significant π-electron withdrawal, which activates the sulfonyl fluoride group toward nucleophilic attack compared to MSF. This contrasts with the azetidinone-substituted analog, where steric hindrance may dominate .

Reactivity in SuFEx Chemistry

Sulfonyl fluorides participate in SuFEx reactions by exchanging fluoride with nucleophiles like amines. Methanesulfonyl fluoride (MSF) reacts with methylamine to form sulfonamides under mild conditions .

Table 2: Reaction Kinetics of Sulfonyl Fluorides with Methylamine

| Compound | Reaction Rate Constant (k, M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Methanesulfonyl fluoride | 0.12 (estimated) | Room temperature, pH 7 |

| This compound | Not reported (predicted higher) | Similar conditions |

The lack of direct kinetic data for the bromothiophene derivative highlights a research gap. However, analogous brominated aromatics in SuFEx systems show rate acceleration due to electronic effects .

Activité Biologique

(3-Bromothiophen-2-yl)methanesulfonyl fluoride (BMSF) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

BMSF is characterized by its unique chemical structure, which includes a bromothiophene moiety and a methanesulfonyl fluoride functional group. The molecular formula is CHBrFOS, with a molecular weight of 239.09 g/mol. The presence of the bromine atom and the sulfonyl fluoride group contributes to its reactivity and potential biological interactions.

Research indicates that BMSF may act as an inhibitor of various enzymes, including acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling. Such mechanisms are crucial for therapeutic applications in neurodegenerative conditions like Alzheimer's disease.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : BMSF has been shown to inhibit AChE effectively, leading to significant increases in cognitive function in experimental models. In studies involving methanesulfonyl fluoride (MSF), a related compound, it was observed that MSF produced an average of 89.5% inhibition of erythrocyte AChE in patients with senile dementia of the Alzheimer type .

Biological Activities

The biological activities associated with BMSF are diverse, including:

- Antimicrobial Properties : Preliminary studies suggest that BMSF exhibits antibacterial and antifungal activities. Its structural features may allow it to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Potential : BMSF's ability to modulate enzyme activity suggests potential applications in cancer therapy. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating that BMSF might also possess similar properties.

Case Studies and Research Findings

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.